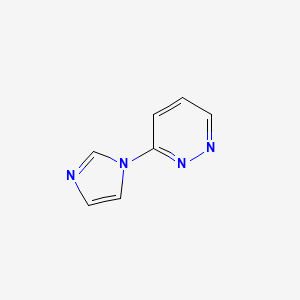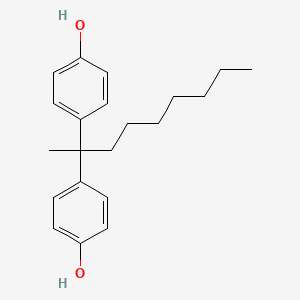
4,4'-Bisphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bisphenol, also known as 4,4’-Biphenol, is an organic compound that is a phenolic derivative of biphenyl. It is a colorless solid that is insoluble in water but soluble in ethanol and ether. This compound is primarily used as an intermediate in the production of various polymers and resins due to its excellent heat resistance and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Bisphenol can be synthesized through several methods:
Debutylation of 3,3’,5,5’-tetra-tert-butyl-4,4’-dihydroxybiphenyl: This method involves the removal of tert-butyl groups from the precursor compound.
Alkaline Fusion of 4,4’-biphenyldisulfonic acid: This process involves heating the disulfonic acid in the presence of a strong base.
Boil Down of Benzidinebisdiazonium Salts: This method involves the thermal decomposition of benzidinebisdiazonium salts.
Decarboxylation of 4,4’-dihydroxybiphenyl-2-carboxylic acid: This process involves the removal of a carboxyl group from the precursor acid.
Industrial Production Methods
In industrial settings, 4,4’-Bisphenol is often produced through the oxidative coupling of phenol derivatives. For example, the oxidative coupling of 2,6-di-tert-butylphenol can generate the tetra-tert-butyl derivative, which is then dealkylated to produce 4,4’-Bisphenol .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
Applications De Recherche Scientifique
4,4’-Bisphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Mécanisme D'action
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
4,4’-Bisphenol is part of a larger family of bisphenols, which include:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
4,4’-Bisphenol is unique due to its specific structural properties, which confer excellent heat resistance and stability. This makes it particularly valuable in the production of high-performance polymers and engineering plastics .
Propriétés
Numéro CAS |
6807-18-7 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[2-(4-hydroxyphenyl)nonan-2-yl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-16-21(2,17-8-12-19(22)13-9-17)18-10-14-20(23)15-11-18/h8-15,22-23H,3-7,16H2,1-2H3 |
Clé InChI |
KBWOAGGPYKQCAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

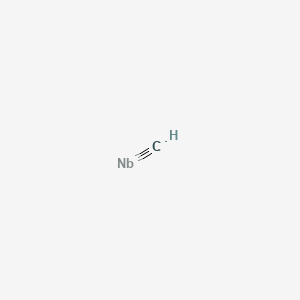
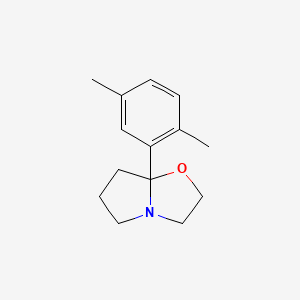
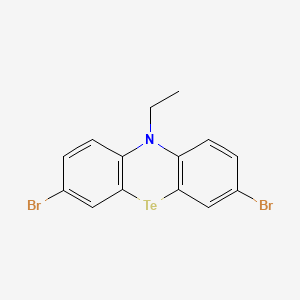
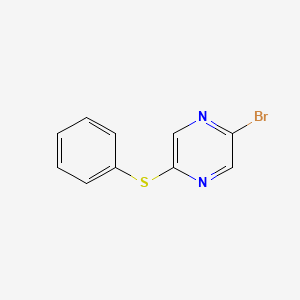

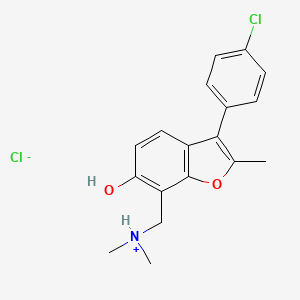

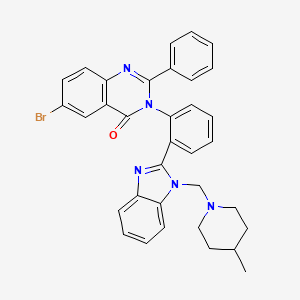
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)

